Imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is recognized for its significant applications in medicinal chemistry, particularly due to its potential as a pharmacophore in drug discovery .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-3-carboxylic acid has been recognized as a significant scaffold in medicinal chemistry, with a wide range of applications . It has been used to develop novel KRAS G12C inhibitors , which are potent anticancer agents . KRAS G12C is a common mutation in various cancers and is a primary target of this compound .
Mode of Action
The compound interacts with its targets through covalent bonding . This interaction results in the inhibition of the target protein, thereby preventing the proliferation of cancer cells . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction .
Biochemical Pathways
The compound affects the KRAS pathway, which plays a crucial role in cell proliferation and survival . By inhibiting the KRAS G12C mutation, the compound disrupts this pathway, leading to the death of cancer cells .
Pharmacokinetics
This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion properties, contributing to its bioavailability .
Result of Action
The compound’s action results in potent anti-cancer effects. For instance, one derivative of the compound, referred to as I-11, has shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . This indicates the potential of the compound as a lead compound for the treatment of intractable cancers .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, adequate ventilation is necessary when handling the compound to avoid inhalation, which can cause respiratory tract irritation . Furthermore, the compound should be stored in suitable, closed containers for disposal .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It interacts with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
This compound has shown potent anticancer activity for KRAS G12C-mutated NCI-H358 cells . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various methods, including:
Condensation Reactions: This involves the condensation of 2-aminopyridine with α-haloketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method employs oxidizing agents to couple the reactants, forming the imidazo[1,2-a]pyridine scaffold.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as multicomponent reactions and oxidative coupling due to their efficiency and high yield .
Types of Reactions:
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the carboxylic acid group.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar fused ring structure but differing in the nitrogen atom placement.
Imidazo[1,2-a]pyrimidine: Similar in structure but with an additional nitrogen atom in the pyridine ring.
Uniqueness: Imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGXPDFZEQXZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211053 | |
Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6200-60-8 | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6200-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006200608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDAZO(1,2-A)PYRIDINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG4R7HE86J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of imidazo[1,2-a]pyridine-3-carboxylic acid in organic synthesis?
A: this compound serves as a valuable building block for synthesizing diverse 3-aryl-imidazo[1,2-a]pyridine derivatives. These derivatives are important because the imidazo[1,2-a]pyridine scaffold is found in numerous bioactive molecules with potential applications in medicinal chemistry. [, , ]
Q2: What novel synthetic approaches have been developed for 3-aryl-imidazo[1,2-a]pyridines using this compound?
A: Recent research highlights a palladium-catalyzed decarboxylative arylation reaction. This reaction utilizes this compound and readily available aryl halides (like aryl chlorides and bromides) to efficiently produce 3-aryl-imidazo[1,2-a]pyridines. [, ] Notably, some reactions can be performed under environmentally friendly conditions, like in aqueous media and open air. []
Q3: What are the advantages of using aryl chlorides in these palladium-catalyzed reactions?
A: Aryl chlorides offer a cost-effective and widely available alternative to other aryl halides, making them attractive reagents for large-scale synthesis. []
Q4: Are there any specific examples of how the synthesized compounds have been tested for biological activity?
A: While the provided research focuses heavily on the synthetic methodology, one study found that some of the synthesized 3-aryl-imidazo[1,2-a]pyridines demonstrated antibacterial activity against Staphylococcus aureus. [] This finding suggests potential applications in developing new antibacterial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.